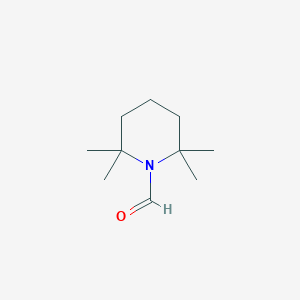
2,2,6,6-Tetramethylpiperidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-Tetramethylpiperidine-1-carbaldehyde is an organic compound belonging to the class of piperidines. It is characterized by the presence of four methyl groups attached to the piperidine ring and an aldehyde functional group. This compound is known for its steric hindrance due to the bulky methyl groups, which significantly influence its chemical reactivity and applications.
Synthetic Routes and Reaction Conditions:
Conjugate Addition Reaction: One common method involves the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine using the Wolff-Kishner reaction.
Dehydration Process: Another method involves the dehydration of 1,2,3,6-tetrahydro-2,2,6,6-tetraalkylpyridines using metal oxide or semimetal oxide catalysts at temperatures above 150°C.
Industrial Production Methods: Industrial production often employs large-scale, low-cost methods to synthesize the precursor compounds, which are then converted to this compound through controlled reaction conditions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: The sterically hindered nature of the compound allows for selective substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Allylic chlorides, heterocyclic thiols in the presence of iodine.
Major Products:
Oxidation: Hydroxylamines, nitroxide radicals.
Reduction: Primary alcohols.
Substitution: Allylated tertiary amines, sulfenamide compounds.
科学的研究の応用
2,2,6,6-Tetramethylpiperidine-1-carbaldehyde is widely used in various fields of scientific research:
作用機序
The mechanism of action of 2,2,6,6-Tetramethylpiperidine-1-carbaldehyde involves its interaction with molecular targets through its aldehyde and amine functional groups. The steric hindrance provided by the methyl groups influences its binding affinity and reactivity. For example, the interaction of nitroxide radicals with heme iron leads to the formation of a perferryl-oxygen complex, which then reacts with the piperidine radical, causing ring contraction and oxidation to an exocyclic iminium ion .
類似化合物との比較
2,2,6,6-Tetramethylpiperidine: A related compound without the aldehyde group, used as a hindered base.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A nitroxide radical used as an oxidation catalyst.
N,N-Diisopropylethylamine: Another non-nucleophilic base with similar steric hindrance.
Uniqueness: 2,2,6,6-Tetramethylpiperidine-1-carbaldehyde is unique due to its combination of steric hindrance and the presence of an aldehyde group, which allows for selective reactions and applications in various fields. Its ability to form stable intermediates and products makes it valuable in synthetic chemistry and industrial applications .
特性
CAS番号 |
54262-97-4 |
|---|---|
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC名 |
2,2,6,6-tetramethylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C10H19NO/c1-9(2)6-5-7-10(3,4)11(9)8-12/h8H,5-7H2,1-4H3 |
InChIキー |
SIVAGBOXYFFQPU-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(N1C=O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)
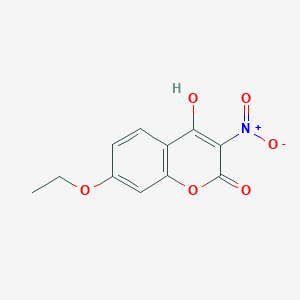

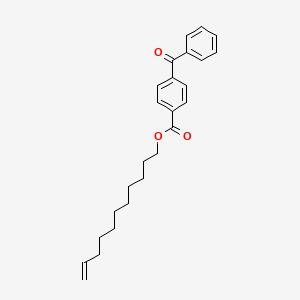
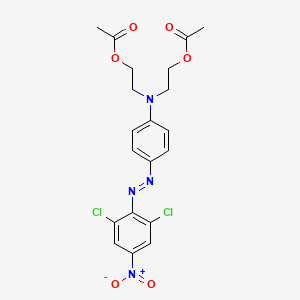
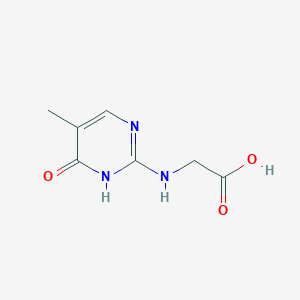
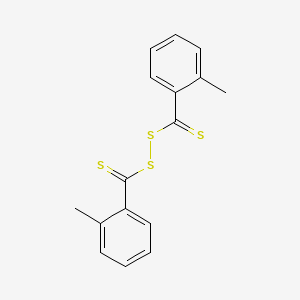

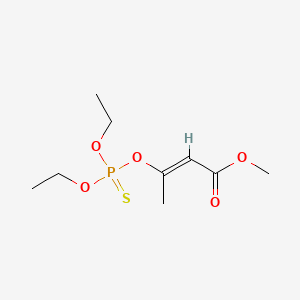
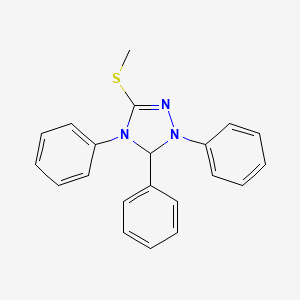

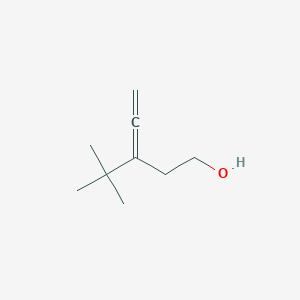
![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)
